molecular formula C21H20FN3O3 B2425931 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1351834-32-6

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2425931
CAS No.: 1351834-32-6
M. Wt: 381.407
InChI Key: COIUVMVGXIHUAT-UHFFFAOYSA-N
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Description

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a morpholinyl group attached to a quinoline core

Properties

IUPAC Name

[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIUVMVGXIHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is attached to the quinoline core.

    Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through a substitution reaction using morpholine and an appropriate leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C6-Fluoro

The fluorine atom at position 6 is activated toward nucleophilic displacement due to the electron-withdrawing effects of the adjacent quinoline nitrogen and morpholine carbonyl group.

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 h6-Methoxy derivative72%
PiperidineTHF, reflux, 6 h6-Piperidinyl derivative65%
ThioureaEtOH/H<sub>2</sub>O, 100°C, 8 h6-Thiol derivative (after hydrolysis)58%

Mechanistic Notes :

  • The reaction proceeds via a two-step aromatic nucleophilic substitution (S<sub>N</sub>Ar), where deprotonation of the nucleophile facilitates attack at the electrophilic C6 position .

  • Steric hindrance from the 3-(morpholine-4-carbonyl) group slightly reduces reaction rates compared to simpler quinoline fluorides.

Morpholine-4-Carbonyl Group Reactivity

The morpholine-4-carbonyl moiety participates in both nucleophilic acyl substitution and coupling reactions.

Hydrolysis Reactions

Reagent Conditions Product Yield Source
H<sub>2</sub>SO<sub>4</sub> (10%)Reflux, 4 h3-Carboxylic acid derivative85%
NaOH (2M)EtOH/H<sub>2</sub>O, 50°CSodium carboxylate salt92%

Amide Coupling

The carbonyl group can engage in coupling reactions with amines under standard conditions:

Reagent Conditions Product Yield Source
EDCl/HOBtDCM, rt, 24 hMorpholine-4-carboxamide derivatives68%
DCC/DMAPTHF, 0°C → rt, 12 hCyclohexylamide analog74%

Quinoline Core Functionalization

The electron-deficient quinoline ring undergoes electrophilic substitution at position 8 (meta to fluorine) under controlled conditions.

Nitration

Reagent Conditions Product Yield Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h8-Nitro derivative55%

Halogenation

Reagent Conditions Product Yield Source
Br<sub>2</sub>/FeCl<sub>3</sub>DCM, rt, 1 h8-Bromo derivative60%
NBS (AIBN)CCl<sub>4</sub>, reflux, 3 h8-Bromo derivative63%

Regioselectivity : Directed by the electron-withdrawing fluorine and morpholine groups, favoring substitution at C8 over C5 .

N-(2-Methoxyphenyl)amine Reactivity

The secondary amine at position 4 undergoes alkylation and acylation reactions.

Alkylation

Reagent Conditions Product Yield Source
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 hN-Benzyl derivative70%
Ethyl bromoacetateEt<sub>3</sub>N, THF, rt, 12 hN-(Ethoxycarbonylmethyl) derivative65%

Acylation

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C → rt, 4 hN-Acetyl derivative88%
Benzoyl chlorideDCM, Et<sub>3</sub>N, rt, 3 hN-Benzoyl derivative82%

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling at C8 after halogenation.

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C8-Aryl derivatives75-85%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N, THF8-Alkynyl derivatives68%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, 1M): The morpholine ring remains intact, but the 2-methoxyphenyl group demethylates at >100°C .

  • Basic Conditions (NaOH, 2M): Gradual cleavage of the morpholine-4-carbonyl group occurs over 24 h at 60°C.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C6-F → C6-OH substitution via photo-hydrolysis (45% conversion in 6 h).

  • Quinoline ring dimerization at C2 and C7 positions under oxygen-free conditions .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its efficacy as an anticancer agent. Research indicates that quinoline derivatives can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Specifically, studies have shown that compounds similar to 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit selective inhibition against various cancer cell lines, suggesting their potential as targeted cancer therapies .

Case Study:
A study highlighted the compound's ability to inhibit the PKMYT1 kinase, which is involved in the DNA damage response pathway. This inhibition was associated with reduced cell viability in cancer models, demonstrating a promising avenue for further development .

Protein Kinase Inhibition

The compound has been investigated for its role in inhibiting specific protein kinases that are implicated in cancer and other diseases. The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing enzyme selectivity and potency. For example, modifications to the quinoline scaffold have resulted in compounds with significantly improved inhibitory activity against PKMYT1 compared to existing inhibitors .

Table 1: Summary of Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 (µM)Reference
Compound 1PKMYT10.5
Compound 2WEE12.0
Compound 3SRC1.5

Antiviral Properties

Recent investigations suggest that derivatives of quinoline compounds, including this compound, may exhibit antiviral properties. Preliminary studies have shown effectiveness against certain viral strains, indicating the potential for broader applications in antiviral drug development .

Mechanism of Action

The mechanism of action of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s ability to bind to DNA and proteins further contributes to its biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 4-aminoquinoline share structural similarities but differ in their functional groups and biological activities.

    Morpholine-Containing Compounds: Compounds like morpholine derivatives exhibit similar chemical reactivity but may have different biological targets and applications.

The uniqueness of this compound lies in its specific combination of fluoro, methoxyphenyl, and morpholinyl groups, which contribute to its diverse range of applications and potential as a therapeutic agent .

Biological Activity

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme modulation. This article synthesizes available research findings, including chemical properties, biological activity, and therapeutic implications.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have shown potent inhibitory effects on various cancer cell lines:

CompoundTargetIC50 (nM)Cell Line
Compound AFGFR1<4.1KG1
Compound BEGFR T790M70H1975
Compound CERK1/220HT29

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Kinase Activity : Compounds have been shown to inhibit receptor tyrosine kinases such as FGFR and EGFR, which are critical in cancer signaling pathways.
  • Induction of Apoptosis : By modulating pathways like PI3K/Akt and ERK1/2, these compounds can promote apoptosis in cancer cells .

Case Studies

  • In Vivo Studies : A study involving xenograft models indicated that a similar compound resulted in a 96.9% tumor growth inhibition at a dosage of 10 mg/kg/day, demonstrating its potential for clinical applications in oncology .
  • Cell Line Evaluations : In vitro assays revealed that derivatives exhibited varying degrees of cytotoxicity against multiple myeloma and non-small cell lung cancer cell lines, highlighting their broad-spectrum activity against malignancies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

  • Oral Bioavailability : Similar compounds have shown promising oral bioavailability, which is essential for patient compliance.
  • Toxicology Profiles : Early-stage toxicological assessments indicate manageable safety profiles; however, further studies are needed to confirm these findings across different models .

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, NaHB(OAc)₃ is used as a reducing agent in reductive amination steps, followed by purification via column chromatography (10% methanol in dichloromethane) . To improve yields (which range from 20% to 92% in analogous compounds), consider:
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic reactivity.

  • Temperature Control : Reflux conditions (80–100°C) often stabilize intermediates .

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling reactions) can accelerate steps .

    • Data Table 1 : Yields in Analogous Syntheses
Compound ClassYield RangeKey Reaction StepReference
Quinolin-4-amine derivatives24–92%Reductive amination
Morpholine-containing analogs43–74%Nucleophilic substitution

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.23 ppm for quinoline protons ).

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.1272 ).

  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (monoclinic space groups in related compounds ).

  • Elemental Analysis : Validate purity (>95% C, H, N content ).

    • Data Table 2 : Representative Spectroscopic Data
TechniqueKey Data PointsReference
¹H NMR (CD₃OD)δ 5.24 (s, 2H, -OCH₂-), δ 2.36 (s, 3H, -CH₃)
HRMSC₂₄H₂₁ClFN₂O₂ [M+H]+ = 423.1272
X-rayIntermolecular N–H···N interactions

II. Advanced Research Questions

Q. How do substituents on the quinoline core (e.g., fluoro, morpholine) influence biological activity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
  • Fluoro Substituents : Enhance metabolic stability and binding affinity via hydrophobic interactions (e.g., 6-fluoro analogs show improved kinase inhibition ).

  • Morpholine Moieties : Improve solubility and act as hydrogen-bond acceptors (e.g., morpholine carbonyl groups in microtubule inhibitors ).

  • Method : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like RIP2 kinase .

    • Data Table 3 : Substituent Effects on Activity
SubstituentBiological Activity (IC₅₀)TargetReference
6-Fluoro0.5 nM (RIP2 kinase)Anti-inflammatory
3-Morpholine carbonyl12 nM (Microtubule disruption)Anticancer

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or cellular context. Mitigation strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays ).
  • Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates.
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude nonspecific effects .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine in vitro and in vivo approaches:
  • Gene Knockdown : siRNA silencing of putative targets (e.g., RIP2 kinase ).
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., NF-κB activation ).
  • Animal Models : Use xenograft models for antitumor efficacy (e.g., 50 mg/kg dosing in mice ).

III. Data Contradiction Analysis

Q. Why do synthetic yields vary widely (20–92%) in morpholine-containing quinoline derivatives?

  • Root Cause :
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce reaction efficiency .
  • Purification Challenges : Low yields may reflect losses during column chromatography .
    • Solution :
  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .
  • Alternative Protecting Groups : Use Boc instead of acetyl for amine protection .

IV. Key Research Recommendations

  • Prioritize crystallography to resolve structural ambiguities (e.g., SHELXL refinement ).
  • Explore fluorine-18 labeling for pharmacokinetic studies in vivo .
  • Compare thiomorpholine analogs (e.g., Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate) to assess sulfur’s role in bioavailability .

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